molecular formula C15H23N3OS2 B6501539 2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 1396801-34-5

2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B6501539
CAS No.: 1396801-34-5
M. Wt: 325.5 g/mol
InChI Key: INQQMDHRLKOGHZ-UHFFFAOYSA-N
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Description

The compound 2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one features a piperidine core substituted with a 5-methyl-1,3,4-thiadiazole ring and a cyclopentylsulfanyl group. The thiadiazole moiety is a heterocyclic ring known for its electron-deficient nature, enabling π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS2/c1-11-16-17-15(21-11)12-6-8-18(9-7-12)14(19)10-20-13-4-2-3-5-13/h12-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQQMDHRLKOGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound can be synthesized through a multi-step process:

  • Formation of the thiadiazole ring : The thiadiazole ring is synthesized by reacting hydrazine with carbon disulfide and a suitable methylating agent.

  • Piperidine functionalization : The piperidine ring is prepared by reacting 4-bromopiperidine with the preformed thiadiazole ring in the presence of a base.

  • Attachment of the cyclopentyl sulfanyl group : The cyclopentyl sulfanyl group is introduced via a nucleophilic substitution reaction on the piperidine derivative using a cyclopentyl thiol.

  • Formation of ethanone : Finally, the ethanone moiety is introduced using appropriate acylating agents.

Industrial Production Methods:

Industrial-scale synthesis follows the same fundamental route but often involves optimization for yield, cost, and safety. Catalysts and solvents might be chosen to enhance efficiency, while reaction conditions such as temperature and pressure are finely controlled.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation : It undergoes oxidation in the presence of strong oxidizing agents, primarily affecting the thiadiazole and sulfanyl groups.

  • Reduction : The compound can be reduced, targeting specific functional groups like the ketone or the thiadiazole moiety.

  • Substitution : Various substitution reactions can occur, particularly at the piperidine nitrogen or the thiadiazole ring.

Common Reagents and Conditions:

  • Oxidation : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution : Halogenating agents and nucleophiles like alkyl halides or thiols.

Major Products:

  • Oxidation : Sulfoxides, sulfonic acids.

  • Reduction : Alcohols, amines.

  • Substitution : Alkylated derivatives, sulfonyl compounds.

Scientific Research Applications

Chemistry:

  • Catalysis : Acts as a ligand in catalysis due to its unique electronic properties.

  • Synthesis : Serves as an intermediate in the synthesis of more complex molecules.

Biology:

  • Enzyme Inhibition : Explored as an inhibitor for certain enzymes due to its specific binding potential with biological macromolecules.

Medicine:

  • Pharmaceutical Development : Potential as a lead compound for developing novel therapeutic agents.

  • Antimicrobial Properties : Exhibits activity against certain bacterial and fungal strains.

Industry:

  • Materials Science : Incorporated into polymer matrices to enhance material properties.

  • Agriculture : Evaluated for use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through interaction with various molecular targets:

  • Enzyme Binding : Inhibits specific enzymes by fitting into their active sites, blocking their function.

  • Cell Signaling Pathways : Modulates pathways by binding to receptors or other signaling molecules.

  • Membrane Permeability : Alters membrane properties, affecting cell function and viability.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Moieties

2.1.1. (Z)-1-(4-Phenyl-5-(p-Tolylimino)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl)Ethan-1-one

  • Key Differences: Lacks the piperidine and cyclopentylsulfanyl groups. Features a p-tolylimino substituent and phenyl group.
  • Structural Insights : Bond lengths (e.g., C(13)-C(14) = 1.379 Å) and angles in the thiadiazole ring are consistent with the target compound, suggesting similar electronic properties. The phenyl group is oriented at 80.6° to minimize steric repulsion, a feature absent in the target due to its piperidine flexibility .

3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-one

  • Key Differences: Integrates a thiazolidinone ring instead of piperidine. The 4-fluorophenyl and 4-methoxyphenyl groups enhance polarity.
  • Activity Implications: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, contrasting with the agrochemical focus of piperidine-containing analogs .

Piperidin-1-yl Ethanone Derivatives

2.2.1. (R)-2-((4-Benzoic Acid)Phenoxy)-1-(2-(4-(Pyridin-2-yl)Thiazol-2-yl)Piperidin-1-yl)Ethan-1-one (6n)

  • Key Differences : Replaces thiadiazole with a pyridyl-thiazole group. Includes a benzoic acid substituent.
  • Synthesis & Yield : Synthesized via Method C with 88% yield, indicating efficient coupling of bulky groups. The pyridyl-thiazole moiety may enhance binding to metalloenzymes, as seen in anthelmintic studies .

2-(4-Bromophenyl)-1-(Piperidin-1-yl)Ethan-1-one (5)

  • Key Differences : Simpler structure lacking thiadiazole and sulfanyl groups.
  • Synthesis Route : Produced via diazo transfer using pABSA/DBU. The absence of heterocycles reduces synthetic complexity but limits biological target diversity .

Sulfanyl-Containing Analogues

1-(4-Chlorophenyl)-2-[(4,6-Dimethylpyrimidin-2-yl)Sulfanyl]Ethan-1-one

  • Key Differences : Substitutes cyclopentylsulfanyl with a pyrimidinylsulfanyl group.

2.3.2. 2-[[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]-1-(4-Methylpiperidin-1-yl)Ethanone

  • Key Differences : Oxadiazole replaces thiadiazole; benzodioxin enhances aromaticity.
  • Activity Implications : Oxadiazoles are bioisosteres of thiadiazoles, offering similar electronic profiles but differing metabolic stability. The benzodioxin group may improve CNS penetration .

Functional Group Variations

1-(5-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Methyl}Thiophen-2-yl)-2-{[5-(Pyridin-3-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Ethan-1-one

  • Key Differences : Incorporates trifluoromethyl and pyridinyl groups.
  • Bioactivity : The trifluoromethyl group enhances metabolic stability and lipophilicity, a strategy applicable to the target compound for agrochemical optimization .

Data Tables

Table 2: Electronic and Physicochemical Properties

Compound Name Heterocycle LogP (Predicted) Key Functional Groups
Target Compound Thiadiazole High (~3.5) Cyclopentylsulfanyl
2-[[5-(5-Chloranylthiophen-2-yl)... () Oxadiazole Moderate (~2.8) Sulfonyl, chlorothiophene
3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]... Thiadiazole Moderate (~2.2) Fluorophenyl, methoxyphenyl

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